2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
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Overview
Description
2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group attached to a dihydropyrazolo[1,5-A]pyrazinone core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to cyclization with an appropriate diketone or diester to yield the desired pyrazolopyrazinone compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrazolopyrazinone derivatives.
Substitution: Formation of substituted pyrazolopyrazinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival . The inhibition of c-Met kinase can lead to the suppression of cancer cell growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazolo[3,4-b]pyridine derivatives
- Imidazo[1,2-a]pyrimidines
- Triazolo[4,3-a]pyrazine derivatives
Uniqueness
2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a unique profile of enzyme inhibition and potential therapeutic applications, particularly in targeting c-Met kinase.
Properties
Molecular Formula |
C12H10ClN3O |
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Molecular Weight |
247.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-1-2-8(6-9)10-7-11-12(17)14-4-5-16(11)15-10/h1-3,6-7H,4-5H2,(H,14,17) |
InChI Key |
UVADYSIKFIZAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)N1 |
Origin of Product |
United States |
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